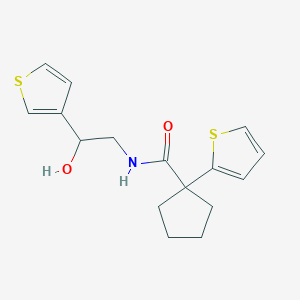

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex carboxamide derivative featuring a cyclopentane core substituted with two thiophene rings and a hydroxyethyl side chain. The compound’s design combines sulfur-containing heterocycles (thiophenes) with a strained cyclopentane ring, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-13(12-5-9-20-11-12)10-17-15(19)16(6-1-2-7-16)14-4-3-8-21-14/h3-5,8-9,11,13,18H,1-2,6-7,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAPRUOYYZBVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentanecarboxylic acid, which undergoes amidation with an appropriate amine to form the cyclopentanecarboxamide core. The thiophene groups are then introduced through electrophilic aromatic substitution reactions, followed by the addition of the hydroxyethyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to form an alcohol.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Introduction of various substituents onto the thiophene rings.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene-Containing Carboxamides

Key Observations:

Ring Systems: The target compound’s cyclopentane core contrasts with the benzene (in ) or indole-thiophene (in ) systems.

Substituents : Unlike the nitro group in , the hydroxyethyl group in the target compound may enhance hydrophilicity and hydrogen-bonding capacity. This could improve bioavailability but reduce membrane permeability.

Dihedral Angles: In , the dihedral angle between the benzene and thiophene rings (8.50–13.53°) suggests moderate planarity, favoring π-π stacking. The target compound’s cyclopentane may enforce non-planar geometries, altering intermolecular interactions.

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities. This compound features a cyclopentanecarboxamide core with thiophene substituents, which enhances its interaction with various biological targets. The presence of the hydroxyethyl group further contributes to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structural components include:

- Cyclopentanecarboxamide Core : Provides a stable framework for the compound.

- Thiophene Rings : Impart unique electronic properties and enhance biological interactions.

- Hydroxyethyl Group : Facilitates hydrogen bonding, increasing solubility and reactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Cyclopentanecarboxylic Acid : Starting material for the amidation reaction.

- Amidation : Reaction with an appropriate amine to form the cyclopentanecarboxamide.

- Electrophilic Aromatic Substitution : Introduction of thiophene groups.

- Nucleophilic Substitution : Addition of the hydroxyethyl group.

Optimizations in industrial production may include continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows for:

- Enzyme Inhibition : Potentially modulating pathways involved in inflammation and cancer progression.

- Receptor Binding : Influencing signaling cascades that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds with similar structures, providing insights into the potential effects of this compound:

- Anti-inflammatory Activity : Research indicates that thiophene-containing compounds can inhibit the NLRP3 inflammasome, a key player in inflammatory responses.

- Anticancer Properties : Compounds with similar thiophene structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | Lacks thiophene groups | Limited to anti-inflammatory | Simpler structure |

| N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | Nitro group present | Varied biological activity | Different electronic properties |

| This compound | Dual thiophene structure | Anticancer, anti-inflammatory | Enhanced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.